Dodecanoic acid tert-butyl ester

Übersicht

Beschreibung

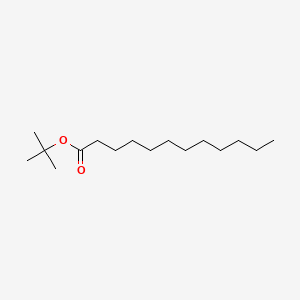

Dodecanoic acid tert-butyl ester: is an organic compound with the molecular formula C₁₆H₃₂O₂ and a molecular weight of 256.4241 g/mol . It is an ester derived from dodecanoic acid (also known as lauric acid) and tert-butyl alcohol. This compound is often used in organic synthesis and various industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Esterification Reaction: Dodecanoic acid tert-butyl ester can be synthesized through the esterification of dodecanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.

Transesterification: Another method involves the transesterification of dodecanoic acid methyl ester with tert-butyl alcohol in the presence of a base catalyst such as sodium methoxide. This method is advantageous as it can be performed under milder conditions compared to direct esterification.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts in fixed-bed reactors is also common to facilitate the esterification process while minimizing by-products .

Analyse Chemischer Reaktionen

Yb(OTf)₃-Catalyzed Esterification

-

Conditions : Ytterbium triflate (5–10 mol%) in nitromethane (CH₃NO₂) at 60–80°C with di-tert-butyl dicarbonate (Boc₂O) as the tert-butylation agent .

-

Mechanism : The reaction proceeds through a chelate complex formation between Yb(OTf)₃ and Boc₂O, followed by nucleophilic attack of lauric acid to generate the ester .

-

Yield : Up to 92% conversion in 1 hour for primary alcohols and carboxylic acids .

Tf₂NH-Catalyzed Method

-

Conditions : Bis(trifluoromethanesulfonyl)imide (Tf₂NH, 1.1 equiv.) in tert-butyl acetate at room temperature .

-

Advantages : Faster reaction (minutes) and compatibility with free amino groups .

Transesterification

The tert-butyl group can be replaced with other alcohols under acidic or catalytic conditions:

PCl₃-Mediated Transesterification

-

Conditions : Phosphorus trichloride (PCl₃, 1.0 equiv.) in acetonitrile at 80°C, followed by methanol addition .

-

Mechanism : In situ formation of lauroyl chloride, which reacts with alcohols to yield new esters .

-

Example :

-

Scalability : Effective on gram-scale with reduced PCl₃ loading (0.67 equiv.) .

Acidic Deprotection

-

Reagents : Aqueous H₃PO₄, magic blue (tris(pentafluorophenyl)borane) with triethylsilane .

-

Conditions : Mild (room temperature to 60°C), selective for tert-butyl esters over benzyl or methyl esters .

SOCl₂-Mediated Chlorination

Aminolysis

Dodecanoic acid tert-butyl ester reacts with amines to form amides via intermediate acid chlorides:

Comparative Reaction Efficiency

Stability and Functional Group Tolerance

-

Stability : Resists hydrolysis under basic conditions but undergoes slow deprotection in aqueous acid .

-

Tolerance : Compatible with alkenes, alkynes, and halides during synthesis .

Mechanistic Insights

The tert-butyl group’s bulkiness stabilizes intermediates during catalysis. For example, in Yb(OTf)₃-catalyzed reactions, a six-membered transition state facilitates decarboxylative etherification . Acidic deprotection proceeds via protonation of the ester oxygen, followed by tert-butanol elimination .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Dodecanoic acid tert-butyl ester is primarily used as a reagent in organic synthesis. Its applications include:

- Protecting Group : It serves as a protecting group for carboxylic acids during chemical reactions. The stability of the tert-butyl group allows for selective reactions without interfering with other functional groups .

- Esterification Reactions : this compound can be synthesized through the reaction of dodecanoic acid with tert-butanol, often using acid catalysts. This reaction is significant in producing esters for various applications, including flavoring and fragrance industries .

Polymer Chemistry

This compound has been explored in polymer chemistry, particularly in the synthesis of biodegradable polymers. Its applications include:

- Polymerization Catalyst : It has been used in combination with solid catalyst components for olefin polymerization, contributing to the development of sustainable materials .

- Additive in Polymer Formulations : The compound can act as a plasticizer or modifier in polymer formulations, enhancing flexibility and processability .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is recognized for its potential use in drug formulation and delivery systems:

- Drug Solubilization : The ester can improve the solubility of poorly soluble drugs, facilitating better absorption and bioavailability .

- Controlled Release Systems : Its properties make it suitable for developing controlled-release formulations, which can enhance therapeutic efficacy while minimizing side effects .

Food Industry

This compound finds applications in the food industry:

- Flavoring Agent : Due to its fatty acid profile, it can be used as a flavoring agent or emulsifier in food products, enhancing taste and texture .

- Food Preservation : The compound may also have potential as a preservative due to its antimicrobial properties against certain pathogens .

Case Study 1: Synthesis and Application as a Protective Group

A study demonstrated the efficient use of this compound as a protective group for carboxylic acids. The process involved using Yb(OTf)₃ as a catalyst under mild conditions, achieving high yields and selectivity while maintaining compatibility with other functional groups .

Case Study 2: Role in Biodegradable Polymer Development

Research highlighted the role of this compound in synthesizing biodegradable polymers through ring-opening polymerization techniques. The resulting polymers exhibited favorable mechanical properties and degradation profiles suitable for environmental applications .

Wirkmechanismus

The mechanism of action of dodecanoic acid tert-butyl ester primarily involves its hydrolysis to dodecanoic acid and tert-butyl alcohol. The ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol . In enzymatic reactions, lipases catalyze the hydrolysis of the ester bond, facilitating the release of dodecanoic acid .

Vergleich Mit ähnlichen Verbindungen

Dodecanoic acid methyl ester: Similar ester but with a methyl group instead of a tert-butyl group.

Dodecanoic acid ethyl ester: Similar ester but with an ethyl group.

Dodecanoic acid isopropyl ester: Similar ester but with an isopropyl group.

Comparison:

Biologische Aktivität

Dodecanoic acid tert-butyl ester, also known as tert-butyl laurate, is an ester derived from dodecanoic acid (lauric acid) and tert-butanol. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and insect repellent properties. This article explores its biological activity through various studies and findings.

- Molecular Formula: CHO

- Molecular Weight: 256.43 g/mol

- Common Names: Dodecanoic acid 1,1-dimethylethyl ester, lauric acid tert-butyl ester

1. Antimicrobial Activity

Dodecanoic acid and its esters have been reported to exhibit significant antimicrobial properties. Studies indicate that they can inhibit the growth of various bacteria and fungi. For instance:

- Antibacterial Effects: Dodecanoic acid methyl ester has shown antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

- Antifungal Properties: The compound has also demonstrated antifungal effects, making it a candidate for applications in food preservation and medical treatments.

2. Anti-inflammatory Effects

The ester form of dodecanoic acid may have anti-inflammatory properties. Research suggests that fatty acids can modulate inflammatory responses, potentially through the inhibition of cyclooxygenase enzymes .

3. Insect Repellent Activity

This compound has been studied for its biting deterrent effects against insects. In a comparative study, it exhibited effectiveness comparable to DEET, a common insect repellent. The minimum effective dose (MED) for biting deterrence was found to be significantly lower than that of DEET .

Study on Bioavailability

A study focused on the bioavailability of various esters of dodecanoic acid found that the tert-butyl ester significantly improved the pharmacokinetic parameters of the parent acid. The maximum concentration () and area under the curve (AUC) were notably enhanced with the tert-butyl substituent, indicating better absorption and longer retention in biological systems .

GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) analysis of lemongrass extracts revealed the presence of this compound, indicating its natural occurrence and potential health benefits . The retention time recorded for this compound was 8.28 minutes.

Summary of Biological Activities

Eigenschaften

IUPAC Name |

tert-butyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-5-6-7-8-9-10-11-12-13-14-15(17)18-16(2,3)4/h5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXKWIFHRZWPET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20221619 | |

| Record name | Dodecanoic acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7143-18-2 | |

| Record name | Dodecanoic acid tert-butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007143182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lauric acid, tert-butyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42578 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanoic acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl dodecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.